molecular formula C20H24INO2 B5059198 4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol

4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol

Cat. No. B5059198
M. Wt: 437.3 g/mol
InChI Key: HZORGDMZKWVWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol, also known as Compound 1, is a novel chemical compound that has shown potential in various scientific research applications. It was first synthesized by a group of researchers in China in 2016, and since then, it has been the subject of numerous studies due to its unique properties.

Mechanism of Action

The mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. It also inhibits the activity of phosphodiesterase (PDE), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. Additionally, it has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol 1 has been found to have several biochemical and physiological effects in various studies. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In the brain, it has been found to have neuroprotective effects and improve cognitive function. In the cardiovascular system, it has been shown to have vasodilatory effects and reduce blood pressure. It has also been found to have anti-inflammatory effects and regulate glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol 1 is that it has been shown to have a high potency and selectivity for its target enzymes and signaling pathways. It also has good bioavailability and can cross the blood-brain barrier. However, one limitation is that it has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models and humans.

Future Directions

There are several future directions for research on 4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol 1. One area of interest is its potential as a cancer therapy, and more studies are needed to determine its efficacy in different types of cancer. Another area of interest is its neuroprotective effects, and more research is needed to determine its potential for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to determine the safety and efficacy of 4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol 1 in animal models and humans.

Synthesis Methods

The synthesis of 4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol 1 involves several steps, starting with the reaction between 2-iodo-6-methoxyphenol and benzylpiperidine. This is followed by the addition of formaldehyde and sodium borohydride, which results in the formation of 4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol 1. The synthesis method has been optimized to achieve a high yield of the compound with good purity.

Scientific Research Applications

4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol 1 has been studied extensively in various scientific research applications, including cancer treatment, neurological disorders, and cardiovascular diseases. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurological disorders, it has been found to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, it has been shown to have vasodilatory effects and reduce blood pressure.

properties

IUPAC Name

4-[(4-benzylpiperidin-1-yl)methyl]-2-iodo-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24INO2/c1-24-19-13-17(12-18(21)20(19)23)14-22-9-7-16(8-10-22)11-15-5-3-2-4-6-15/h2-6,12-13,16,23H,7-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZORGDMZKWVWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCC(CC2)CC3=CC=CC=C3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Benzylpiperidin-1-yl)methyl]-2-iodo-6-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.